Azido-PEG2-azide

Beschreibung

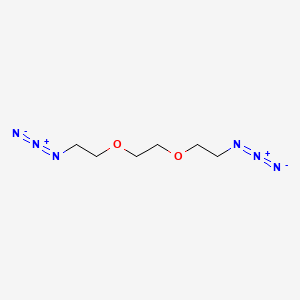

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azido-PEG2-azide: A Versatile Homobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide, systematically known as 1,5-diazido-3-oxapentane, is a versatile, homobifunctional crosslinker that has emerged as a valuable tool in the fields of chemical biology, drug discovery, and nanotechnology. Its structure, featuring two terminal azide groups separated by a hydrophilic di(ethylene glycol) (PEG2) spacer, enables its use in a variety of bioconjugation applications, most notably through "click chemistry". The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugates.[1]

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in bioconjugation, the development of Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Core Applications

The primary utility of this compound lies in its ability to covalently link two molecular entities through its terminal azide groups. The azide functionality is highly stable under most reaction conditions and serves as a key component in bioorthogonal "click chemistry" reactions.[2][3] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[4]

The main applications of this compound include:

-

Bioconjugation and PEGylation: this compound is widely used to introduce a PEG spacer between two molecules, such as proteins, peptides, oligonucleotides, or nanoparticles.[5] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

-

PROTAC Synthesis: As a PEG-based linker, this compound can be used to connect the two distinct ligands of a PROTAC molecule: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.[6][7] The length and flexibility of the PEG linker are critical for the efficacy of the resulting PROTAC.[8]

-

Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC.[6][9]

-

Nanotechnology and Surface Modification: this compound is applied in nanotechnology for the functionalization of surfaces and nanoparticles.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and its derivatives in key applications. These protocols are intended as a starting point, and optimization may be necessary for specific substrates and experimental setups.

Protocol 1: General Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, water, or a mixture)

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Reactants: Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent in a reaction vessel.

-

Catalyst Solution Preparation: In a separate vial, prepare the catalyst solution by adding CuSO₄ (0.1 equivalents) to a solution of THPTA or TBTA (0.5 equivalents) in the solvent.

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).[3]

-

Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.[3]

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent and wash with water or brine. Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure. The final product can be purified by column chromatography or preparative HPLC.[10]

Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-functionalized ligand to a binding moiety functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized ligand (prepared using a suitable azido-PEG linker)

-

Binding moiety functionalized with a strained alkyne (e.g., DBCO or BCN)

-

Biocompatible solvent (e.g., DMSO, PBS, or a mixture)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized ligand (1 equivalent) and the strained alkyne-containing binding moiety (1 to 1.5 equivalents) in the chosen solvent.[11]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can range from 1 to 24 hours depending on the reactivity of the strained alkyne.[11]

-

Purification: Upon completion, the purification strategy will depend on the nature of the final PROTAC. For small molecule PROTACs, preparative HPLC is often used.[11]

Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis using an Azido-PEG Linker

This protocol describes a general method for conjugating a drug payload to an antibody using an azide-PEG linker derivative, such as Azido-PEG2-NHS ester, which can react with lysine residues on the antibody.

Materials:

-

Antibody

-

Azido-PEG2-NHS ester

-

Alkyne-modified cytotoxic payload

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Desalting column

-

CuSO₄ and THPTA (for CuAAC)

Procedure:

-

Antibody Preparation: Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

-

Linker Conjugation:

-

Prepare a stock solution of Azido-PEG2-NHS ester in anhydrous DMSO.

-

Add the linker stock solution to the antibody solution at a 5-10 molar excess.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification of Azide-Modified Antibody: Remove excess linker using a desalting column equilibrated with PBS.

-

Payload Conjugation (CuAAC):

-

Prepare a stock solution of the alkyne-modified payload in DMSO.

-

Add the payload solution to the azide-modified antibody solution at a 5-10 molar excess.

-

Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the catalyst solution to the antibody-payload mixture.

-

Add a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.

-

Incubate at room temperature for 2-4 hours.

-

-

Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove excess payload and catalyst.

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of a PROTAC using an Azido-PEG linker via CuAAC and SPAAC. Optimal conditions should be determined empirically for each specific set of reactants.

| Reaction Step | Reactants | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield | Purity |

| CuAAC | Azide-Ligand + Alkyne-Ligand | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O or DMF | Room Temp | 1-12 h | 50-90% | >98% after HPLC |

| SPAAC | Azide-Ligand + DBCO/BCN-Ligand | None | DMSO or PBS | Room Temp | 1-24 h | 40-85% | >98% after HPLC |

Table 1: Representative reaction parameters for PROTAC synthesis using click chemistry. Data adapted from BenchChem Technical Support Center.[11]

Mandatory Visualization

References

- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alameed.edu.iq [alameed.edu.iq]

- 5. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. scirp.org [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-azide, a homo-bifunctional linker valuable in chemical biology, drug delivery, and materials science. This document details the chemical processes involved, purification strategies, and key analytical data.

Synthesis of this compound

The synthesis of this compound, also known as 1,2-bis(2-azidoethoxy)ethane, is typically achieved through a two-step process starting from triethylene glycol. The core principle involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution with an azide source. An alternative pathway begins with the chlorinated analog, 1,2-bis(2-chloroethoxy)ethane.

Experimental Protocol: Two-Step Synthesis from Triethylene Glycol

This protocol is adapted from standard organic synthesis methodologies for the conversion of diols to diazides.

Step 1: Tosylation of Triethylene Glycol

-

Reaction Setup: A solution of triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Triethylamine (TEA) or pyridine (2.2 equivalents) is added dropwise to the solution.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents) dissolved in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ditosylate.

Step 2: Azidation of the Ditosylate

-

Reaction Setup: The crude ditosylate from Step 1 is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Azide: Sodium azide (NaN₃) (2.5 - 3 equivalents) is added to the solution.

-

Reaction: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Alternative Protocol: From 1,2-Bis(2-chloroethoxy)ethane

-

Reaction Setup: 1,2-Bis(2-chloroethoxy)ethane (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent like acetone or DMF.[1]

-

Addition of Azide: Sodium azide (2.2 equivalents) is added to the solution.

-

Reaction: The reaction is heated to reflux and stirred for 24-48 hours.

-

Work-up: The organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Quantitative Data for Synthesis

| Parameter | Two-Step Synthesis (Typical) | Alternative Protocol (Typical) |

| Starting Material | Triethylene Glycol | 1,2-Bis(2-chloroethoxy)ethane |

| Key Reagents | p-TsCl, NaN₃ | NaN₃ |

| Solvent | DCM, DMF | Water/Acetone or DMF |

| Reaction Temperature | 0 °C to RT (tosylation), 60-80 °C (azidation) | Reflux |

| Reaction Time | 12-16 h (tosylation), 12-24 h (azidation) | 24-48 h |

| Yield (crude) | 85-95% | 90-98% |

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. Due to the polar nature of the PEG linker, special considerations for chromatographic purification are necessary.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is a common choice.

-

Mobile Phase Selection: A solvent system that provides good separation on TLC should be used. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. For PEG-containing compounds, which can streak on silica, solvent systems like acetonitrile in dichloromethane or a mixture of ethanol/isopropanol in chloroform have been shown to provide better separation.[2]

-

Column Packing: The silica gel is packed as a slurry in the initial, less polar solvent mixture.

-

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column for better resolution.

-

Elution: The column is eluted with a gradient of increasing polarity. Fractions are collected and analyzed by TLC.

-

Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.[3]

Purification Data

| Parameter | Value |

| Chromatographic Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System (example) | Gradient of 0-10% Methanol in Dichloromethane |

| Expected Purity (Post-Column) | >95% |

| Physical Form | Colorless oil |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethylene glycol protons. The methylene protons adjacent to the azide group will have a specific chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.

-

MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to confirm the molecular weight of the product (200.20 g/mol ).[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₆O₂ | |

| Molecular Weight | 200.20 g/mol | [3] |

| CAS Number | 59559-06-7 | |

| Appearance | Colorless oil | [3] |

| Density | 1.15 g/mL | |

| Refractive Index (n20/D) | 1.47 | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [3] |

Safety Precautions

-

Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures, friction, and shock. All reactions involving azides should be performed in a well-ventilated fume hood.

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound from triethylene glycol.

Purification Workflow

Caption: Purification workflow for this compound using flash column chromatography.

References

The Core Principles and Applications of Azido-PEG2-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-azide has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the precise linkage of molecules. This guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in key experimental workflows, including its role in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, systematically named 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker. Its structure is characterized by a central hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal azide (-N3) groups. This symmetrical design allows for its primary application in "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

A clear understanding of its molecular characteristics is fundamental for its effective use in experimental design. The table below summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H12N6O2 | [1] |

| Molecular Weight | 200.20 g/mol | [1][2] |

| CAS Number | 59559-06-7 | |

| Physical Form | Colorless oil/liquid | [2] |

| Density | 1.15 g/mL | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [2] |

| Storage Conditions | 0-10 °C or 2-8°C | [2] |

Experimental Protocols: Harnessing the Power of Click Chemistry

The azide functionalities of this compound are predominantly utilized in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These click chemistry techniques enable the stable and efficient ligation of this compound to molecules containing alkyne groups.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule to this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Anhydrous DMSO or DMF for stock solutions

-

Desalting columns or other appropriate purification system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

-

Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

-

Catalyst Premix:

-

In a microcentrifuge tube, mix the CuSO₄ and ligand solutions in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for 2-3 minutes before use. This premixing is crucial for catalyst stability and efficiency.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-modified biomolecule with a 5- to 10-fold molar excess of the this compound stock solution.

-

Add the CuSO₄/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be protected from light.

-

-

Purification:

-

Purify the resulting conjugate to remove excess reagents, catalyst, and unreacted this compound. This can be achieved using size-exclusion chromatography (SEC), dialysis, or desalting columns.

-

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for conceptualizing the intricate processes involved in bioconjugation and drug development. The following sections provide Graphviz diagrams to illustrate key workflows and the logical application of this compound.

Experimental Workflow for Bioconjugation via CuAAC

The following diagram outlines the step-by-step process for conjugating a biomolecule with a payload using this compound as a linker through a copper-catalyzed click chemistry reaction.

Logical Framework for PROTAC Synthesis

This compound serves as a flexible linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates the logical assembly of a PROTAC using a PEG linker like this compound.

This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary data and protocols to effectively integrate this versatile crosslinker into their experimental designs for advanced bioconjugation and drug discovery applications.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Azido-PEG2-azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Azido-PEG2-azide (1,2-bis(2-azidoethoxy)ethane), a homobifunctional crosslinker pivotal in click chemistry, bioconjugation, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document consolidates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physicochemical property.

Core Concepts in Solubility

The solubility of a molecule is dictated by its intermolecular interactions with a solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities tend to be miscible. This compound possesses a flexible polyethylene glycol (PEG) backbone, which imparts hydrophilicity, and two terminal azide groups, which are polar. This structure results in a favorable solubility profile in a range of polar organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, through a compilation of product data sheets and analogous compounds, a reliable solubility profile can be constructed.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Quantitative Solubility (at ambient temperature) | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (requires ultrasonication) | Freely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data not available | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Soluble[1] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data not available | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Data not available | Likely Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Likely Soluble |

| Water | H₂O | Polar Protic | Data not available | Soluble |

Note on Quantitative Data: The provided quantitative value for DMSO is a key benchmark. For other solvents where specific mg/mL data is unavailable, a qualitative assessment of "Soluble" is based on consistent reports from chemical suppliers and the general solubility characteristics of short-chain PEG derivatives. For practical purposes, it is recommended to perform experimental determination for applications requiring high precision.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, two common experimental approaches are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method is often employed in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Methodology: Nephelometric Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the organic solvent of interest.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with gentle agitation.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, providing a more definitive value. The shake-flask method is the gold standard.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Standard Curve: Prepare a standard curve using known concentrations of this compound in the same solvent to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical step in any experimental design. The following diagram outlines the logical considerations for choosing a solvent for this compound based on the intended application.

Conclusion

This compound exhibits excellent solubility in a range of common polar aprotic and chlorinated organic solvents, with a particularly high solubility in DMSO. This favorable solubility profile, coupled with its bifunctional nature, makes it a versatile tool for researchers in drug development and bioconjugation. For applications demanding precise concentrations, the experimental protocols outlined in this guide provide a robust framework for determining its kinetic and thermodynamic solubility. The provided logical workflow for solvent selection further aids in optimizing experimental conditions for various applications.

References

An In-depth Technical Guide to the Stability and Storage of Azido-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-azide, systematically known as 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker leveraging the versatility of the azide group for applications in bioconjugation, materials science, and nanotechnology.[1] The presence of two terminal azide moieties allows for efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The short diethylene glycol (PEG2) spacer enhances hydrophilicity.[2][3] Understanding the stability and proper storage conditions of this reagent is paramount for its effective and safe use in research and development.

Core Stability Considerations

The stability of this compound is primarily influenced by the inherent reactivity of the organic azide groups and the chemical nature of the PEG linker. Organic azides are energetic molecules and can be sensitive to heat, light, and shock, potentially leading to decomposition.[4][5][6]

Thermal Stability: Organic azides are thermally labile and can decompose upon heating, releasing nitrogen gas.[2] The stability of an organic azide is often related to its carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally correlates with greater stability.[7] For this compound (C4H8N6O2), the C/N ratio is low, suggesting that caution should be exercised regarding its thermal stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily available in public literature, it is crucial to avoid elevated temperatures during handling and storage.[7][8] Alkyl azides, in general, are more thermally stable than aryl azides, with decomposition of some low nitrogen content alkyl azides occurring above 175°C.[8][9]

pH Stability and Hydrolysis: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions.[10] However, the stability of molecules containing PEG linkers can be influenced by pH. While the ether linkages in the PEG backbone are relatively stable, extreme pH conditions should be avoided. Strong acids can lead to the protonation of the azide group, potentially forming the highly toxic and explosive hydrazoic acid (HN₃).[6][8] Therefore, acidic conditions must be strictly avoided when working with azides.[8] Organic azides are generally more stable in the presence of bases.[8]

Chemical Compatibility: this compound is incompatible with a range of substances. It is crucial to avoid contact with:

-

Heavy metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides.[5][6] Care should be taken to avoid the use of metal spatulas or equipment.[11]

-

Strong oxidizing agents. [12]

-

Halogenated solvents (e.g., dichloromethane, chloroform): Can result in the formation of extremely unstable di- and tri-azidomethane.[5][11]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and ensure the safety of this compound.

Storage Conditions: For long-term stability, this compound should be stored as a solid at low temperatures, specifically at -20°C or below, and protected from light.[5][11][13][14] It should be stored in a tightly sealed container to prevent moisture ingress. If preparing a stock solution, it is recommended to use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[10] Aqueous solutions should be prepared fresh for each experiment to minimize degradation.[10]

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][13]

-

Avoid generating dust or aerosols.[15]

-

Use non-metal spatulas and equipment to prevent the formation of metal azides.[11]

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the key stability parameters based on general knowledge of organic azides and PEG linkers.

| Parameter | Condition | Recommended Action | Reference(s) |

| Storage Temperature | Long-term | Store at or below -20°C in the dark. | [5][11][13] |

| Short-term (in solution) | Prepare fresh aqueous solutions for each use. Store anhydrous organic stock solutions at -20°C or -80°C. | [10] | |

| pH | Acidic (low pH) | Strictly avoid. Can form highly toxic and explosive hydrazoic acid. | [6][8] |

| Neutral (pH ~7) | Generally stable for short-term experimental use. | [10] | |

| Basic (high pH) | Generally more stable than in acidic conditions. | [8] | |

| Light Exposure | UV or prolonged light exposure | Avoid. Store in the dark to prevent photochemical decomposition. | [4][5][11] |

| Mechanical Stress | Shock, friction, pressure | Avoid. Organic azides can be shock-sensitive. | [4][6] |

| Incompatible Materials | Acids, heavy metals, oxidizing agents, halogenated solvents | Avoid contact. Use appropriate handling equipment (e.g., non-metal spatulas). | [5][6][8][11] |

Experimental Protocols for Stability Assessment

A general approach to assess the stability of this compound under specific experimental conditions can be performed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

-

Preparation of Solutions:

-

Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter.

-

Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

-

-

Incubation:

-

Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).

-

Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

-

Immediately analyze the aliquot by reverse-phase HPLC.

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) and/or mass spectrometry (MS) to identify the parent compound and any degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the this compound at each time point.

-

Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

-

Visualizations

Caption: Recommended workflow for the storage and handling of this compound.

Caption: Chemical incompatibilities and associated hazards for this compound.

References

- 1. This compound With Cas. 1379365-47-5 Of Azido PEG Is Applicated In Nanotechnology [polyethyleneglycolpeg.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. ucd.ie [ucd.ie]

- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic azide - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. uccaribe.edu [uccaribe.edu]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. lumiprobe.com [lumiprobe.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Azido-PEG2-azide in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Azido-PEG2-azide in click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile linker in bioconjugation, proteomics, and drug discovery.

Introduction to this compound and Click Chemistry

This compound is a homo-bifunctional linker molecule featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure makes it an ideal reagent for "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. The azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules, thus allowing for highly specific conjugation reactions in complex biological environments.

The primary utility of this compound lies in its ability to participate in two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, which is analogous to an amide bond in its stability but is not susceptible to cleavage by endogenous enzymes. The PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers and can reduce steric hindrance during the reaction.

Mechanism of Action

The core utility of this compound is its participation in the formation of a stable 1,2,3-triazole ring through a [3+2] cycloaddition reaction with an alkyne. This can be achieved through two primary, mechanistically distinct pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[1][2] It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne. This coordination lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate. The azide then reacts with this activated intermediate, leading to the formation of a six-membered metallacycle. This intermediate then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

To maintain the active Cu(I) oxidation state, a reducing agent such as sodium ascorbate is typically added to the reaction mixture to counteract oxidation by dissolved oxygen.[4] Stabilizing ligands, like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to protect the copper(I) from oxidation and disproportionation, thereby increasing reaction efficiency.[3][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that is particularly well-suited for applications in living systems due to the cytotoxicity of copper.[6] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts with an azide without the need for a catalyst.[7][8]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon its [3+2] cycloaddition with the azide. The high degree of ring strain in molecules like DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomeric triazoles.

Quantitative Data and Performance Comparison

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed and efficiency with biocompatibility.

Reaction Kinetics

CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. In contrast, SPAAC reactions are generally slower, though the rate is highly dependent on the specific cyclooctyne used.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) | Reference |

| CuAAC | Typical terminal alkyne and azide | 1 - 100 M⁻¹s⁻¹ | [7] |

| SPAAC | Benzyl azide and a DIBO derivative | 62 ± 12 M⁻¹s⁻¹ | [9] |

| SPAAC | Benzyl azide and various cyclooctynes | 0.002 - 4.0 M⁻¹s⁻¹ | [10] |

Note: The kinetic data for SPAAC can vary significantly based on the specific cyclooctyne and azide pairing.

Reaction Yield and Efficiency

Both CuAAC and SPAAC are known for their high reaction yields, often exceeding 90% under optimized conditions. However, in complex biological mixtures, the efficiency can be influenced by side reactions and steric hindrance.

A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC resulted in the identification of a greater number of modified proteins (229) compared to SPAAC (188), suggesting a higher labeling efficiency for CuAAC in this in vitro context.[8] Another study investigating the CuAAC of a PEGylated compound reported a yield of 82.32% after 24 hours at 35°C and 130 bar.

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited in vivo due to copper toxicity | Excellent for in vivo and live-cell applications |

| Reaction Rate | Generally faster | Slower, dependent on cyclooctyne |

| Regioselectivity | High (1,4-isomer) | Low (mixture of isomers) |

| Side Reactions | Potential for copper-catalyzed side reactions | Fewer side reactions |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific substrates and applications.

General Experimental Workflow

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

Alkyne-functionalized molecule

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, DMF, water, or a mixture)

-

Degassing equipment (e.g., nitrogen or argon line)

Stock Solutions:

-

Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

-

This compound: Prepare a stock solution of this compound in the same solvent.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

-

TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.

Reaction Procedure:

-

To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

-

Add the this compound stock solution (1.1 - 1.5 equivalents).

-

Add the reaction solvent to achieve the desired final concentration.

-

If using a ligand, add the TBTA/THPTA stock solution (0.01-0.1 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Once the reaction is complete, the product can be purified by standard methods such as column chromatography, precipitation, or dialysis for biomolecules.

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating a strained alkyne-containing molecule with this compound.

Materials:

-

Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

-

This compound

-

Solvent (e.g., PBS, DMSO, or a mixture)

Stock Solutions:

-

Strained Alkyne: Prepare a stock solution of the strained alkyne in a suitable solvent (e.g., DMSO).

-

This compound: Prepare a stock solution of this compound in a compatible solvent.

Reaction Procedure:

-

In a reaction vessel, combine the strained alkyne-functionalized molecule (1 equivalent) and the this compound (1.1-2.0 equivalents).

-

Add the appropriate solvent to achieve the desired final concentration.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific strained alkyne.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

-

Upon completion, purify the conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC.

Applications in Research and Drug Development

The versatility of this compound in click chemistry has led to its widespread use in various fields:

-

Bioconjugation: For the site-specific labeling of proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.

-

Drug Development: In the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of different molecular entities is crucial.

-

Proteomics: For the enrichment and identification of post-translationally modified proteins.

-

Materials Science: In the functionalization of surfaces and the synthesis of polymers and hydrogels.

Conclusion

This compound is a powerful and versatile tool in the field of click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with a flexible platform for a wide range of bioconjugation and drug discovery applications. The choice between the copper-catalyzed and strain-promoted methods will depend on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Unseen Architect: A Technical Guide to the PEG2 Spacer in Azide Linkers

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to therapeutic success. While the focus often lies on the targeting moiety and the payload, the linker connecting these components plays a critical, albeit often underestimated, role. This in-depth technical guide illuminates the function of the short but mighty PEG2 spacer within azide linkers, exploring its impact on the physicochemical properties and overall efficacy of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

At its core, a PEG2 spacer consists of two repeating ethylene glycol units. When incorporated into an azide linker, this seemingly simple addition imparts a range of beneficial properties that can significantly enhance the performance of a bioconjugate. These advantages primarily revolve around improving solubility, modulating pharmacokinetics, providing spatial separation to reduce steric hindrance, and offering conformational flexibility.

Core Contributions of the PEG2 Spacer

The inclusion of a PEG2 spacer in an azide linker addresses several key challenges in bioconjugation and drug development:

-

Enhanced Solubility and Reduced Aggregation: Many potent small molecule drugs are hydrophobic. Covalently attaching them to biomolecules like antibodies can lead to aggregation and poor solubility in aqueous physiological environments. The hydrophilic nature of the PEG2 spacer helps to mitigate this by increasing the overall water solubility of the conjugate, thereby preventing aggregation and improving its handling and formulation.[1]

-

Improved Pharmacokinetics: The PEG spacer can create a hydration shell around the bioconjugate, which can shield it from proteolytic degradation and reduce renal clearance.[2] This "stealth" effect, even with a short PEG2 spacer, can contribute to a longer circulation half-life, allowing for greater exposure at the target site. However, it's noteworthy that in some cases, a short PEG linker has been shown to alter pharmacokinetics in a way that leads to faster clearance from the blood, which can be advantageous for applications like immuno-PET imaging where high contrast is desired.[3][4]

-

Reduced Steric Hindrance: The PEG2 spacer provides a defined distance between the conjugated molecules. This separation is crucial for ensuring that the biological activity of each component is retained. For instance, in an ADC, the spacer prevents the cytotoxic drug from interfering with the antibody's ability to bind to its target antigen. Studies have shown that even a short spacer can significantly impact the accessibility of the payload and the overall efficacy of the conjugate.[5][6][7]

-

Increased Flexibility: The ethylene glycol units of the PEG spacer allow for free rotation, imparting flexibility to the linker. This flexibility can be critical for the biological function of the conjugate. In PROTACs, for example, the linker must be able to orient the target protein and the E3 ligase in a precise manner to facilitate ubiquitination and subsequent degradation. The conformational freedom provided by the PEG spacer can be instrumental in achieving the optimal ternary complex formation.[8]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While this guide focuses on the PEG2 spacer, the following tables provide a comparative look at how different PEG linker lengths can influence key properties of bioconjugates.

| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) | Reference |

| PEG4 | 2.5 | [5] |

| PEG6 | 5.0 | [5] |

| PEG8 | 4.8 | [5] |

| PEG12 | 3.7 | [5] |

| Table 1: Impact of PEG Spacer Length on the Average Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC). The data suggests that there is an optimal linker length for achieving a higher DAR, with lengths that are too short or too long resulting in lower drug loading. |

| PROTAC Linker Composition | Permeability (Pe) (10-6 cm/s) | Reference |

| 1-unit PEG linker | 0.005 | [9] |

| Alkyl linker (similar length to 1-unit PEG) | 0.002 | [9] |

| Table 2: Comparative Permeability of PROTACs with a PEG vs. Alkyl Linker. This data indicates that even a short PEG linker can improve the permeability of a PROTAC compared to a purely hydrophobic alkyl linker of similar length. |

| Nanocarrier Surface Modification | Mean Fluorescence Intensity (MFI) - Cellular Uptake | Reference |

| 0.65 kDa PEG linker | High | [10][11][12] |

| 2 kDa PEG linker | Medium | [10][11][12] |

| 5 kDa PEG linker | Low | [10][11][12] |

| Table 3: Effect of PEG Linker Length on the Cellular Uptake of Antibody-Functionalized Nanocarriers. Longer PEG chains provide a more pronounced "stealth" effect, reducing non-specific cellular uptake. |

Experimental Protocols and Methodologies

The azide functionality of the linker enables highly efficient and specific conjugation through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][] The latter is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.

Synthesis of Azido-PEG2-NHS Ester

A common precursor for introducing a PEG2-azide linker is the Azido-PEG2-NHS ester. The NHS ester allows for facile reaction with primary amines, such as those on lysine residues of antibodies.

Materials:

-

Starting PEG2 material (e.g., a diol)

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

-

Sodium azide (NaN3)

-

Activating agent for carboxylic acid (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

N-Hydroxysuccinimide (NHS)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Purification reagents (e.g., silica gel for column chromatography)

General Procedure:

-

Monofunctionalization of PEG2: The starting PEG2 diol is reacted with a limiting amount of TsCl or MsCl to produce the monotosylated or monomesylated intermediate. This step is crucial to ensure that subsequent reactions occur at only one end of the PEG spacer.

-

Azide Introduction: The tosyl or mesyl group is then displaced by reacting the intermediate with an excess of sodium azide in a suitable solvent like DMF. This results in the formation of Azido-PEG2-alcohol.

-

Carboxylic Acid Installation: The terminal alcohol of the Azido-PEG2-alcohol is oxidized to a carboxylic acid, yielding Azido-PEG2-acid.[15][16][17]

-

NHS Ester Formation: The carboxylic acid is then activated with an agent like DCC or EDC in the presence of N-hydroxysuccinimide to form the final Azido-PEG2-NHS ester.[][19]

-

Purification: Each step is followed by appropriate workup and purification, typically involving extraction and silica gel chromatography, to isolate the desired product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Antibody Conjugation

SPAAC is a copper-free click chemistry reaction that is ideal for conjugating azide-modified molecules to biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-modified antibody (prepared using a linker like Azido-PEG2-NHS ester)

-

DBCO-functionalized payload (e.g., a drug or a fluorescent dye)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO for dissolving the DBCO-payload

-

Desalting column or size-exclusion chromatography (SEC) for purification

Procedure:

-

Prepare the Azide-Modified Antibody: React the antibody with a molar excess of Azido-PEG2-NHS ester in PBS buffer (pH 7.2-8.0) for 1-2 hours at room temperature.[20] Purify the antibody to remove excess linker using a desalting column.

-

Prepare the DBCO-Payload Solution: Dissolve the DBCO-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody in PBS.[20]

-

Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.[20] The reaction progress can be monitored using techniques like SDS-PAGE or mass spectrometry.

-

Purification: Purify the final antibody-drug conjugate to remove unreacted payload and other small molecules using a desalting column, SEC, or dialysis.[20]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[][22][23]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule adds to the overall hydrophobicity. This allows for the determination of the distribution of different DAR species.[22]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains, RP-HPLC can provide detailed information about the drug load on each chain, from which the overall DAR can be calculated.[23][24]

-

Mass Spectrometry (MS): LC-MS is a powerful technique that can be used to determine the exact mass of the intact ADC or its subunits, allowing for precise calculation of the DAR and identification of different drug-loaded species.[]

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a key signaling pathway.

References

- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 15. Azido-PEG2-acid | 1312309-63-9 [chemicalbook.com]

- 16. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 17. 1312309-63-9, N3-PEG2-COOH, Azido-PEG2-acid - Biopharma PEG [biochempeg.com]

- 19. Azido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]

- 20. benchchem.com [benchchem.com]

- 22. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 23. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 24. agilent.com [agilent.com]

An In-depth Technical Guide to the Safe Handling of Azido-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Azido-PEG2-azide (1,5-diazido-3-oxapentane), a bifunctional linker commonly utilized in bioconjugation and drug development. Due to the presence of two azide functional groups, this compound is classified as an energetic material and requires careful handling to mitigate potential hazards. This document outlines the known hazards, stability considerations, proper handling procedures, and emergency protocols.

Hazard Identification and Stability

Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, leading to rapid decomposition and the release of nitrogen gas.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.

Carbon-to-Nitrogen Ratio (C/N): A general rule of thumb for the stability of organic azides is the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic group (such as an azide) to be relatively safe to handle.[3] For this compound (C4H8N6O), the C/N ratio is 4:6, which is less than 1. This low ratio indicates that the compound is likely to be energetically unstable and must be handled with extreme caution.[3] Another guideline suggests that the total number of nitrogen atoms should not exceed the number of carbon atoms; in this case, the number of nitrogen atoms (6) is greater than the number of carbon atoms (4), further highlighting its potential instability.[1]

Quantitative Data Summary

Specific toxicological and explosive properties for this compound are not widely published. The following table includes data for sodium azide, a related inorganic azide, to provide a conservative estimate of potential hazards. It is important to note that the properties of organic azides can differ significantly from inorganic azides.

| Property | Value (Sodium Azide) | Source |

| LD50 (Oral, Rat) | 27 mg/kg | [5] |

| LD50 (Dermal, Rabbit) | 20 mg/kg | [5] |

| PEL (OSHA) | 0.2 mg/m³ (Ceiling) | [5] |

| Decomposition Temperature | >275 °C | [5] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents being used.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

3.2. Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood with the sash positioned as low as possible.

-

A blast shield should be used, especially when working with quantities greater than a few milligrams or when heating the compound.

3.3. Handling Procedures:

-

Avoid Incompatibilities:

-

Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass, silver, mercury) as this can form highly shock-sensitive and explosive metal azides.[1][6] Use ceramic or plastic spatulas.

-

Acids: Avoid contact with strong acids, as this can generate the highly toxic and explosive hydrazoic acid (HN3).[1]

-

Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]

-

Strong Oxidizing and Reducing Agents: Keep away from strong oxidizing and reducing agents.

-

-

Scale: Work with the smallest possible quantities of the material.

-

Temperature: Avoid heating the compound unless part of a well-controlled and validated procedure. If heating is necessary, it should be done behind a blast shield with appropriate temperature monitoring.

-

Static Discharge: Take precautions to prevent the buildup of electrostatic charge.[7]

3.4. Storage:

-

Store this compound in a cool, dry, and dark location, away from incompatible materials.[1][2] A refrigerator (2-8 °C) is suitable for short-term storage. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.[8]

-

Ensure the container is tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

-

Store in a secondary container to contain any potential spills.

Experimental Protocols

4.1. Weighing and Transferring:

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use non-metal (ceramic or plastic) spatulas and weighing boats.

-

Carefully transfer the desired amount of this compound to the reaction vessel.

-

Clean any residual material from the weighing area immediately using a compatible solvent and dispose of the waste appropriately.

4.2. In-Reaction Handling:

-

Set up the reaction apparatus in a chemical fume hood behind a blast shield.

-

Add reagents slowly and in a controlled manner.

-

If the reaction requires heating, use a well-calibrated heating mantle with a temperature controller and a secondary containment bath.

-

Continuously monitor the reaction for any signs of decomposition, such as gas evolution or a rapid temperature increase.

-

Upon completion of the reaction, quench any unreacted azide if possible and safe to do so. A common method for quenching azides is the addition of a reducing agent like triphenylphosphine to form a stable aza-ylide.

4.3. Spill and Emergency Procedures:

-

Minor Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

-

Collect the absorbed material into a designated, labeled waste container.

-

Decontaminate the spill area with a suitable solvent.

-

-

Major Spill:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[10]

-

4.4. Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Collect azide-containing waste in a dedicated, clearly labeled, and sealed container.

-

Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1]

-

Do not dispose of azide waste down the drain, as it can react with metal pipes to form explosive metal azides.[6][9]

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with this energetic compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before beginning any work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Azido-SS-PEG2-acid|MSDS [dcchemicals.com]

- 7. ijrpr.com [ijrpr.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Azido-PEG2-CH2CO2-NHS | C10H14N4O6 | CID 86276399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Azido-PEG2-azide for Researchers and Drug Development Professionals

Introduction:

High-purity Azido-PEG2-azide is a versatile homobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its structure, featuring a short diethylene glycol (PEG) spacer flanked by two azide (N₃) groups, enables the covalent linkage of molecules through highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of the commercial sources, technical specifications, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to support researchers in their scientific endeavors.

The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an ideal tool for applications in drug delivery, diagnostics, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The dual azide functionalities allow for the straightforward crosslinking of alkyne- or cyclooctyne-modified molecules or for the sequential conjugation of two different molecules in a controlled manner.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their applications. Key quality control metrics include purity, which is typically assessed by NMR and HPLC, and identity, confirmed by mass spectrometry.

Below is a summary of representative commercial suppliers and their typical product specifications for this compound.

| Supplier | Purity | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions | Quality Control |

| Conju-Probe | >95%[1] | 200.20[1] | Colorless oil[1] | 0-10 °C[1] | Not specified |

| BroadPharm | ≥95% | 200.20 | Not specified | -20°C | NMR, SDS |

| AxisPharm | ≥95% | 200.20 | Not specified | Not specified | Not specified |

| MedChemExpress | Not specified | 200.20 | Not specified | -80°C (6 months), -20°C (1 month)[2] | Not specified |

| Santa Cruz Biotechnology | Not specified | 200.20[3] | Not specified | Not specified | Not specified |

Experimental Protocols

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne. The following protocols provide a general framework for the use of this compound in bioconjugation applications.

Protocol 1: General Protein Crosslinking using this compound

This protocol describes the crosslinking of two alkyne-modified proteins using the homobifunctional this compound linker.

Materials:

-

Alkyne-modified Protein A

-

Alkyne-modified Protein B

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine equimolar amounts of alkyne-modified Protein A and alkyne-modified Protein B in PBS. The final protein concentration should be in the range of 1-10 mg/mL.

-

Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the linker over the total protein concentration is a good starting point for optimization.

-

Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess crosslinker and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Analyze the crosslinked product by SDS-PAGE and/or size-exclusion chromatography (SEC).

-

Protocol 2: Surface Functionalization of Nanoparticles

This protocol outlines the functionalization of alkyne-modified nanoparticles with a molecule of interest (e.g., a targeting ligand) using this compound in a two-step process.

Materials:

-

Alkyne-modified nanoparticles

-

This compound

-

Alkyne-modified molecule of interest (e.g., peptide, small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA or TBTA

-

Appropriate buffer for nanoparticle stability

-

Centrifugation tubes

-

Probe sonicator or vortex mixer

Procedure:

-

Step 1: Attachment of this compound to Nanoparticles

-

Disperse the alkyne-modified nanoparticles in the appropriate buffer.

-

Add a 100- to 1000-fold molar excess of this compound to the nanoparticle suspension.

-

Add the copper catalyst system (CuSO₄, sodium ascorbate, and ligand) as described in Protocol 1.

-

Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

-